![molecular formula C22H22N2O3 B3054509 3-[3-(2-carboxyethyl)phenyl]propanoic Acid CAS No. 6082-86-6](/img/structure/B3054509.png)
3-[3-(2-carboxyethyl)phenyl]propanoic Acid
Vue d'ensemble
Description
“3-[3-(2-carboxyethyl)phenyl]propanoic Acid” is a basic pharmaceutical intermediate with wide applications in biomedical research . It is used primarily in polyester (PET) reactive polymerization . It provides excellent persistent flame retardant performance and excellent hydrolysis resistance to PET .
Synthesis Analysis
This compound can be used as a pharmaceutical synthetic intermediate, and it can be used in laboratory research and chemical pharmaceutical synthesis processes .Molecular Structure Analysis
The molecular formula of the compound is CHO . The average mass is 224.210 Da and the monoisotopic mass is 224.068466 Da .Physical And Chemical Properties Analysis
The compound has an average mass of 224.210 Da and a monoisotopic mass of 224.068466 Da .Applications De Recherche Scientifique
Catalytic Transformations and Chemical Synthesis
Highly regioselective olefination of substituted N,N-dimethylbenzylamines has been developed, enabling the synthesis of ortho-functionalized compounds such as 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This process, controlled by the acidity of reaction conditions, highlights the application of similar compounds in organic synthesis and catalytic transformations (Gui-Xin Cai et al., 2007).
Renewable Building Blocks for Material Science
Phloretic acid, a compound structurally related to 3-[3-(2-carboxyethyl)phenyl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This novel approach paves the way towards sustainable alternatives in material science, showcasing the potential of carboxyethylphenyl derivatives in the development of bio-based materials (Acerina Trejo-Machin et al., 2017).
Flame Retardant Polyurethanes
A study used 2-carboxyethyl(phenyl)phosphinic acid (CEPPA) to synthesize a novel flame retardant, demonstrating its application in the preparation of polyurethanes with excellent flame retardancy. This underscores the significance of carboxyethylphenyl derivatives in enhancing the safety and performance of polymeric materials (Shih-hsuan Chiu et al., 2016).
Anti-inflammatory Activities
Research on the tender leaves of Eucommia ulmoides Oliv. identified phenolic compounds structurally akin to 3-[3-(2-carboxyethyl)phenyl]propanoic acid, which exhibited modest anti-inflammatory activities. This suggests the potential of such compounds in developing treatments for inflammation-related conditions (Xiaolei Ren et al., 2021).
Corrosion Inhibition
Amino acids based corrosion inhibitors, including compounds related to 3-[3-(2-carboxyethyl)phenyl]propanoic acid, have been synthesized and characterized for their high efficiency in protecting mild steel against corrosion. This highlights the application of carboxyethylphenyl derivatives in the field of corrosion science and engineering (V. Srivastava et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(2-carboxyethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-3,8H,4-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVRAHZSTAIUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)
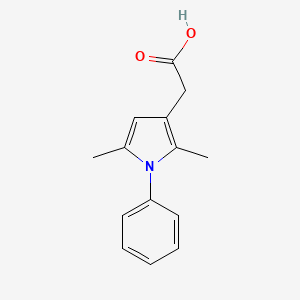
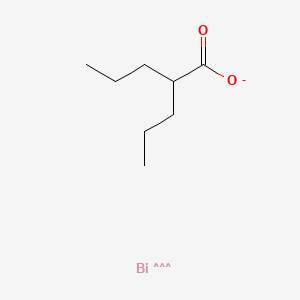
![1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-](/img/structure/B3054435.png)
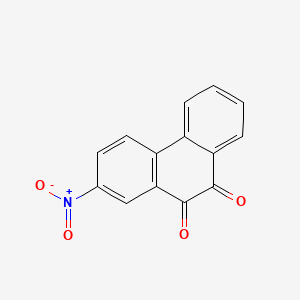




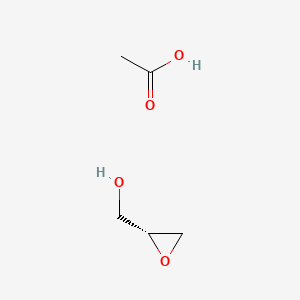
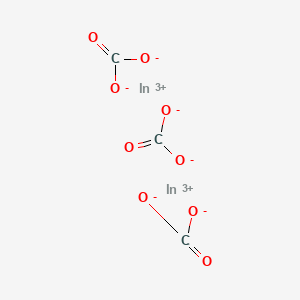
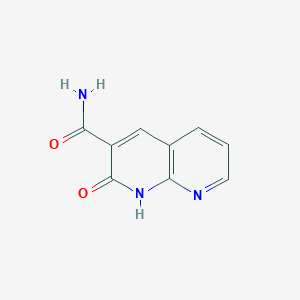
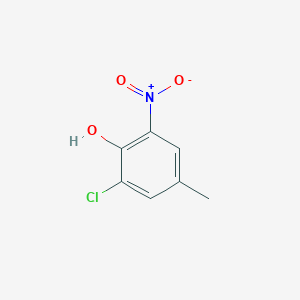
![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)